molecular formula C8H14N2O3S B6647419 N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6647419
M. Wt: 218.28 g/mol
InChI Key: ICMBZTSKQULDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathways of cytokines involved in the immune response.

Mechanism of Action

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide exerts its therapeutic effects by inhibiting the activity of JAK3, a protein kinase that plays a critical role in the signaling pathways of cytokines involved in the immune response. By inhibiting JAK3, this compound reduces the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). These cytokines are involved in the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects in animal and human studies. In preclinical studies, this compound has been shown to reduce inflammation, joint damage, and bone erosion in animal models of rheumatoid arthritis. In clinical trials, this compound has been shown to reduce disease activity, improve clinical symptoms, and increase the quality of life in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. However, this compound also has limitations, including its complex synthesis process, high cost, and potential toxicity in high doses.

Future Directions

For research include the development of new synthetic methods for N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide, the investigation of its pharmacokinetic and pharmacodynamic properties, the exploration of its potential for combination therapy with other immunomodulatory agents, and the identification of biomarkers for patient selection and monitoring. Additionally, further research is needed to explore the potential long-term side effects of this compound and to develop strategies to minimize these effects.

Synthesis Methods

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the preparation of 2-aminothiazole, which is then reacted with a series of reagents to form the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis. In clinical trials, this compound has demonstrated significant improvement in disease activity and symptoms in patients with rheumatoid arthritis, psoriasis, and other autoimmune diseases.

Properties

IUPAC Name

N-cyclopropyl-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c11-8(9-7-1-2-7)10-3-5-14(12,13)6-4-10/h7H,1-6H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBZTSKQULDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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